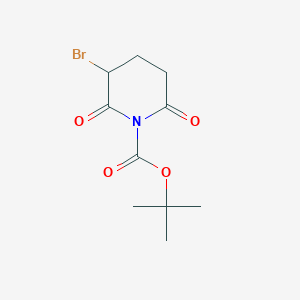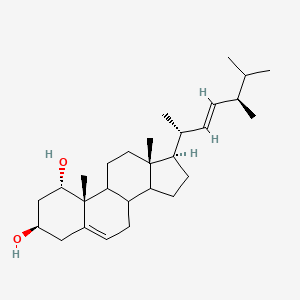
Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- is a naturally occurring sterol derivative. Sterols are a subgroup of steroids and an important class of organic molecules. This compound is characterized by its unique structure, which includes a double bond at positions 5 and 22 and hydroxyl groups at positions 1 and 3. It is often found in various fungi and plants and plays a crucial role in their biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- typically involves multiple steps, starting from simpler sterol precursors. One common method includes the methylation of ergosta-1,4,7-trien-3-one, followed by epoxidation and subsequent reduction to yield the desired diol . The reaction conditions often involve the use of strong bases and oxidizing agents under controlled temperatures to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as fungi or plants, followed by purification processes. Advanced techniques like chromatography and crystallization are employed to obtain high-purity Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)-.
Analyse Des Réactions Chimiques
Types of Reactions: Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.
Substitution: Hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), Alkyl halides (R-X)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ergosta-5,22-diene-1,3-dione, while reduction could produce ergosta-5,22-diene-1,3-diol derivatives with altered double bonds.
Applications De Recherche Scientifique
Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex sterols and steroids.
Biology: Studied for its role in cell membrane structure and function in fungi and plants.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in environmental studies .
Mécanisme D'action
The mechanism by which Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- exerts its effects involves its interaction with cell membranes. The hydroxyl groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and ion transport .
Comparaison Avec Des Composés Similaires
Ergosta-5,22-dien-3-ol: Another sterol with a similar structure but lacking the hydroxyl group at position 1.
Ergosta-7,22-dien-3-ol: Contains a double bond at position 7 instead of 5.
Ergosta-5,7-dien-3-ol: Features additional double bonds at positions 5 and 7 .
Uniqueness: Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- is unique due to its specific hydroxylation pattern and double bond configuration, which confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C28H46O2 |
|---|---|
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
(1S,3R,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |
InChI |
InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)23-11-12-24-22-10-9-20-15-21(29)16-26(30)28(20,6)25(22)13-14-27(23,24)5/h7-9,17-19,21-26,29-30H,10-16H2,1-6H3/b8-7+/t18-,19+,21+,22?,23+,24?,25?,26-,27+,28-/m0/s1 |
Clé InChI |
FQZKJOXMMQIPSE-QWLDTDPHSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C |
SMILES canonique |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(C(CC(C4)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![D-Homo Budesonide;(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-4b,6,6a,7a,10a,11,11a,11b,12,13-decahydrochryseno[2,3-d][1,3]dioxole-2,7(4aH,5H)-dione](/img/structure/B12327753.png)
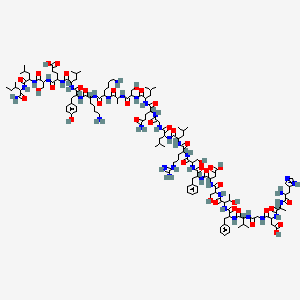
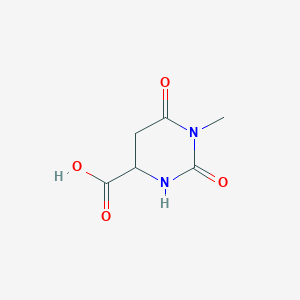
![N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12327778.png)
![methyl 2-hydroxy-6-[(E)-2-pyridin-2-ylethenyl]benzoate](/img/structure/B12327784.png)



![2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12327816.png)
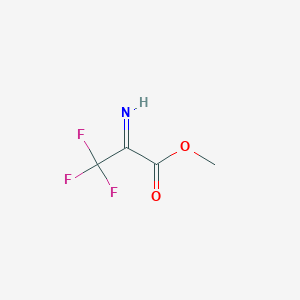
![[(3R,4s,5s)-3,4-diacetoxy-5,6-difluoro-tetrahydropyran-2-yl]methyl acetate](/img/structure/B12327830.png)
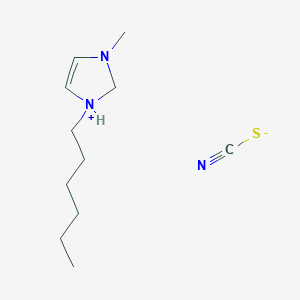
![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine](/img/structure/B12327845.png)
